3-Tert-butyl-1-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea
Description
Properties
IUPAC Name |
1-tert-butyl-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-8-6-10(9(2)18-8)11(16)7-14-12(17)15-13(3,4)5/h6,11,16H,7H2,1-5H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWGFHVOUUIOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)NC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Furan Synthesis
The 2,5-dimethylfuran-3-yl group is synthesized via cyclization of 3,4-hexanedione under acidic conditions:
$$
\text{3,4-Hexanedione} \xrightarrow[\text{HCl (cat.)}]{\text{EtOH, reflux}} \text{2,5-Dimethylfuran-3-carbaldehyde} \quad
$$
Nitroaldol (Henry) Reaction
Condensation of 2,5-dimethylfuran-3-carbaldehyde with nitromethane yields the β-nitro alcohol intermediate:
$$
\text{Furan-3-carbaldehyde} + \text{CH}3\text{NO}2 \xrightarrow[\text{K}2\text{CO}3]{\text{MeOH, 0°C}} \text{2-Nitro-1-(2,5-dimethylfuran-3-yl)ethanol} \quad
$$
Typical Conditions:
Nitro Group Reduction
Catalytic hydrogenation cleaves the C-NO$$ 2 $$ bond while preserving the furan ring:
$$
\text{Nitro intermediate} \xrightarrow[\text{H}2 (1 atm)]{\text{Pd/C, EtOH}} \text{2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethylamine} \quad
$$
Optimization Data:
| Catalyst Loading | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| 5% Pd/C | 25°C | 6 | 85 |
| 10% Pd/C | 40°C | 3 | 88 |
Urea Formation Strategies
Isocyanate-Amine Coupling
Reaction of tert-butyl isocyanate with the hydroxyethylamine derivative provides direct access to the target urea:
$$
\text{tert-BuNCO} + \text{H}2\text{N-CH(CH}2\text{OH)-Furan} \xrightarrow[\text{Et}3\text{N}]{\text{CH}2\text{Cl}_2, 0°C} \text{Target Urea} \quad
$$
Critical Parameters:
- Strict temperature control (0-5°C) prevents NCO oligomerization
- Triethylamine scavenges HCl byproducts
- Typical yield: 74-78%
Carbonyldiimidazole (CDI) Mediated Route
For acid-sensitive substrates, CDI activates the amine for subsequent tert-butylamine coupling:
$$
\text{Hydroxyethylamine} \xrightarrow[\text{CDI (1.1 eq)}]{\text{THF, 25°C}} \text{Imidazolide intermediate} \xrightarrow[\text{tert-BuNH}_2]{\text{}} \text{Target Urea} \quad
$$
Advantages:
- Avoids isocyanate handling
- Compatible with hydroxyl-containing substrates
- Yield: 68-72%
Stereochemical Considerations
The chiral center at the hydroxyethyl position introduces the possibility of diastereomer formation. X-ray crystallographic studies of analogous ureas reveal:
- Predominant R-configuration at the hydroxyl-bearing carbon
- Dihedral angles between urea and furan planes: 0.81-2.3°
- Intramolecular H-bonding between urea NH and hydroxyl O stabilizes conformation
Spectroscopic Characterization
Key Analytical Data:
- IR (KBr): ν 3345 (N-H), 1642 (C=O), 1089 cm$$ ^{-1} $$ (C-O furan)
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d$$ _6 $$): δ 1.28 (s, 9H, tert-Bu), 2.24 (s, 6H, CH$$ _3 $$), 4.85 (m, 1H, CH-OH), 6.18 (s, 1H, furan H)
- HRMS: m/z calcd. for C$$ _{15}$$H$$ _{24}$$N$$ _2$$O$$ _3 $$: 274.1317; found: 274.1318
Industrial-Scale Considerations
Process Optimization Challenges:
- Furan ring sensitivity to strong acids/bases
- Exothermic nature of urea formation requiring precise thermal control
- Purification difficulties due to polar byproducts
Preferred Manufacturing Route:
- Continuous flow hydrogenation of nitro intermediate
- In-situ isocyanate generation from tert-butylamine/phosgene
- Cascade reaction in MTBE/water biphasic system
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-1-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that urea derivatives, including 3-tert-butyl-1-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that modifications in the urea structure can enhance antibacterial efficacy, making them suitable candidates for developing new antibiotics .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Urea derivatives are known to interact with biological targets involved in cancer progression. Preliminary studies have indicated that certain structural modifications can lead to enhanced antiproliferative effects against cancer cell lines such as HCT116 and MCF-7. This positions this compound as a candidate for further investigation in cancer therapeutics .
Agricultural Applications
Pesticidal Activity
In agricultural research, compounds similar to this compound have been evaluated for their pesticidal properties. Studies indicate that urea derivatives can act as effective antifeedants and acaricides. The unique furan moiety in this compound may enhance its interaction with insect metabolic pathways, providing a basis for developing eco-friendly pest control agents .
Plant Growth Regulation
Additionally, some studies suggest that urea derivatives can influence plant growth by affecting hormonal pathways. This could lead to applications in agriculture as growth regulators or enhancers, promoting better yield and resistance to environmental stressors .
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. The tert-butyl group contributes to the hydrophobic nature of the polymer, improving its thermal stability and mechanical strength. Such modifications are beneficial in developing advanced materials for industrial applications .
Synthesis of Functional Materials
Furthermore, the compound can serve as a precursor for synthesizing various functional materials through chemical transformations. Its ability to participate in polymerization reactions makes it a valuable building block for creating novel materials with specific functionalities tailored for electronics or coatings .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Tert-butyl-1-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes, thereby modulating biochemical pathways.
Receptor Interaction: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling processes.
Nucleic Acid Binding: Interacting with DNA or RNA, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- 1-(2-Hydroxyethyl)-3-phenylurea : Lacks the tert-butyl and dimethylfuran groups, resulting in reduced steric bulk and altered solubility.
- 3-Cyclohexyl-1-[2-(furan-2-yl)-2-hydroxyethyl]urea : Replaces tert-butyl with cyclohexyl and furan-2-yl with a simpler furan, affecting lipophilicity and hydrogen-bonding patterns.
- 3-Tert-butyl-1-[2-(5-methylfuran-3-yl)ethyl]urea: Omits the hydroxyl group, diminishing hydrogen-bond donor capacity.
Table 1: Comparative Properties
Functional Differences
- Hydrogen-Bonding Capacity : The target compound’s hydroxyl and urea groups enable extensive hydrogen-bond networks, critical for crystal engineering and binding to biological targets. In contrast, analogues lacking hydroxyl groups (e.g., 3-tert-butyl-1-[2-(5-methylfuran-3-yl)ethyl]urea) show weaker intermolecular interactions .
- Synthetic Accessibility : The dimethylfuran moiety introduces steric challenges during synthesis, as seen in similar multi-step protocols involving protected hydroxyl groups (cf. Example 427 in EP 4 374 877 A2) .
Biological Activity
3-Tert-butyl-1-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea is a compound of interest due to its potential biological activities, particularly in the context of cancer research and immunomodulation. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound involves the reaction of tert-butyl isocyanate with 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethylamine. The resulting compound features a urea functional group, which is known for its diverse biological properties.
Anticancer Properties
Recent studies have evaluated the anticancer activity of various urea derivatives, including compounds structurally similar to this compound. For instance, a related compound demonstrated significant inhibition of cancer cell proliferation in co-culture models involving HT-29 (colon cancer) and THP-1 (monocytic) cells, achieving inhibition rates exceeding 50% compared to untreated controls .
Table 1: Anticancer Activity of Urea Derivatives
The mechanism by which these compounds exert their effects often involves the modulation of immune responses and inhibition of key signaling pathways associated with tumor growth. For example, certain urea derivatives have been shown to inhibit PD-L1 and VEGFR-2 signaling pathways, which are critical in cancer cell survival and angiogenesis .
Case Studies
A notable case study investigated the effects of a urea derivative on GSK-3β activity, revealing a reduction in activity by more than 57% at a concentration of 1.0 μM. This suggests that compounds like this compound may influence pathways involved in cell proliferation and apoptosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications in the urea scaffold can significantly impact biological activity. For instance, substituents on the aromatic rings can enhance potency against specific targets like GSK-3β or PD-L1. The presence of bulky groups such as tert-butyl has been correlated with increased activity due to enhanced steric interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
